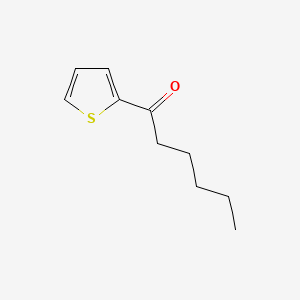

2-Hexanoylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-2-ylhexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-8H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDZQNUYYOLFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334297 | |

| Record name | 2-Hexanoylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26447-67-6 | |

| Record name | 2-Hexanoylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hexanoylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexanoylthiophene, a derivative of the heterocyclic compound thiophene, is a molecule of interest in organic synthesis and medicinal chemistry. Its unique structural features, combining an aromatic thiophene ring with a six-carbon acyl chain, impart a range of chemical properties that make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, spectral data, chemical reactivity, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 26447-67-6[1] |

| Molecular Formula | C₁₀H₁₄OS[1] |

| Molecular Weight | 182.28 g/mol [1] |

| Boiling Point | 117-119 °C at 1 Torr |

| Density | 1.065 g/cm³ |

| Appearance | Liquid[1] |

| Refractive Index | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| Data not available |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the interplay between the electron-rich thiophene ring and the electrophilic carbonyl group of the hexanoyl chain.

Electrophilic Aromatic Substitution

The thiophene ring is susceptible to electrophilic aromatic substitution. The acyl group is a deactivating group and a meta-director. However, the strong activating effect of the sulfur atom in the thiophene ring still allows for further substitution reactions.

Reactions at the Carbonyl Group

The ketone functional group in this compound undergoes a variety of reactions typical of carbonyl compounds. These include reduction to an alcohol or a methylene group, and nucleophilic addition reactions.

Experimental Protocols

Detailed methodologies for key experiments involving the synthesis and potential transformations of this compound are provided below.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from thiophene and hexanoyl chloride.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Procedure:

-

In a 5-liter five-necked flask, combine 187.3 g (2.23 mol) of thiophene, 300 g (2.23 mol) of n-hexanoyl chloride, and 2.7 liters of dry benzene.

-

Cool the mixture to below 0 °C.

-

While stirring, add 237.9 g (0.913 mol) of SnCl₄ dropwise over 1 hour, maintaining the temperature below 0 °C.

-

Stir the mixture for 30 minutes below 0 °C, then allow it to gradually warm to room temperature while stirring for an additional 3.5 hours.

-

After the reaction is complete, add 2 liters of 10% HCl to the reaction mixture and stir for 10 minutes.

-

Separate the organic layer and wash it successively with three 500 ml portions each of 10% HCl, water, 5% Na₂CO₃, and water.

-

Dry the organic layer with CaCl₂ and remove the solvent by distillation to obtain the crude product.

-

Purify the crude product by reduced-pressure distillation under a nitrogen atmosphere to yield pure this compound.

Reduction of the Carbonyl Group (Wolff-Kishner Reduction)

This protocol describes a general procedure for the reduction of a thienyl ketone to the corresponding alkylthiophene.

Diagram of the Reduction Workflow:

Caption: Workflow for the Wolff-Kishner reduction.

Procedure:

-

Combine the thienyl ketone (e.g., this compound), an excess of 85% hydrazine hydrate, and ethylene glycol as a solvent in a reaction flask.

-

Heat the solution to distill off water and excess hydrazine hydrate.

-

After cooling, add potassium hydroxide pellets.

-

Heat the mixture to induce a vigorous reaction with the evolution of nitrogen gas.

-

Continue heating until the reaction subsides.

-

After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

-

Wash the organic extract, dry it over a drying agent, and purify the product by distillation.[2]

Other Potential Transformations

The carbonyl group of this compound can also be a site for other important organic reactions:

-

Clemmensen Reduction: An alternative to the Wolff-Kishner reduction for converting the ketone to an alkane, using zinc amalgam and hydrochloric acid. This method is suitable for substrates that are stable in acidic conditions.[3][4][5][6][7]

-

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into an alkene, allowing for carbon chain extension and functionalization.[8][9][10]

-

Grignard Reaction: Addition of a Grignard reagent to the carbonyl group will produce a tertiary alcohol, providing a route to more complex branched structures.[11][12][13][14]

Logical Relationship of Reactivity:

Caption: Reactivity map of this compound.

Conclusion

This compound is a valuable intermediate with a rich and versatile chemistry. Its physical and spectral properties are well-defined, and its reactivity at both the thiophene ring and the carbonyl group allows for a wide range of chemical transformations. The experimental protocols provided herein offer a practical guide for the synthesis and further functionalization of this compound, making it a useful tool for researchers in organic synthesis and drug development. Further investigation into its biological activities could reveal its potential as a lead compound in the development of new therapeutic agents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. datapdf.com [datapdf.com]

- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Clemmensen reduction [unacademy.com]

- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. CN103896909A - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]

- 12. Grignard Reaction [organic-chemistry.org]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of 2-Hexanoylthiophene

This technical guide provides a comprehensive overview of the synthesis of 2-Hexanoylthiophene, a key intermediate in various chemical research and development applications. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a summary of key quantitative data. The primary focus is on the most prevalent and efficient synthetic method: the Friedel-Crafts acylation of thiophene.

Introduction

This compound, also known as 1-(thiophen-2-yl)hexan-1-one, is a heterocyclic ketone. Its structure, featuring a thiophene ring acylated with a hexanoyl group, makes it a valuable building block in organic synthesis. The synthesis of such acylthiophenes is a fundamental transformation in heterocyclic chemistry, often serving as a precursor for more complex molecules. The most common and direct method for its preparation is the electrophilic substitution of thiophene via a Friedel-Crafts acylation reaction.

Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that allows for the synthesis of monoacylated products from arenes and acyl chlorides or anhydrides[1]. In the case of this compound synthesis, thiophene is reacted with hexanoyl chloride in the presence of a Lewis acid catalyst.

General Reaction Scheme

The overall reaction involves the acylation of the thiophene ring at the C2 position.

Caption: General reaction for the synthesis of this compound.

Reaction Mechanism

The reaction proceeds through a classic electrophilic aromatic substitution mechanism.

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., SnCl₄) activates the hexanoyl chloride, leading to the formation of a highly electrophilic acylium ion.

-

Electrophilic Attack: The π-electrons of the thiophene ring attack the acylium ion. This attack preferentially occurs at the C2 position due to the superior resonance stabilization of the resulting intermediate cation (a sigma complex or arenium ion)[2][3].

-

Deprotonation/Aromatization: A weak base removes a proton from the C2 position, restoring the aromaticity of the thiophene ring and yielding the final product, this compound.

Caption: Mechanism of Friedel-Crafts acylation for this compound.

Regioselectivity

The acylation of thiophene occurs with high regioselectivity at the 2-position (alpha-position) rather than the 3-position (beta-position). This preference is explained by the stability of the cationic intermediate formed during the electrophilic attack. Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom's lone pair. In contrast, attack at the C3 position results in an intermediate that can only be described by two resonance structures[2][3]. The greater number of resonance forms for the C2-attack intermediate indicates it is more stable and thus formed more readily.

Caption: Regioselectivity in the acylation of thiophene.

Experimental Protocols & Data

The following sections provide a detailed experimental protocol derived from established literature and summarize key quantitative data for the synthesis of this compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a documented synthesis of this compound using stannic chloride (SnCl₄) as the Lewis acid catalyst[4].

Materials:

-

Thiophene (187.3 g, 2.23 mol)

-

n-Hexanoyl chloride (300 g, 2.23 mol)

-

Stannic chloride (SnCl₄) (237.9 g, 0.913 mol)

-

Dry Benzene (2.7 L)

-

10% Hydrochloric acid (HCl)

-

5% Sodium carbonate (Na₂CO₃) solution

-

Calcium chloride (CaCl₂), anhydrous

Procedure:

-

Reaction Setup: In a 5-liter, five-necked flask equipped with a stirrer, dropping funnel, and thermometer, place thiophene (187.3 g), n-hexanoyl chloride (300 g), and dry benzene (2.7 L).

-

Cooling: Cool the mixture to below 0°C using an appropriate cooling bath.

-

Catalyst Addition: While stirring, add SnCl₄ (237.9 g) dropwise over 1 hour, ensuring the temperature is maintained below 0°C.

-

Reaction: Stir the mixture for an additional 30 minutes below 0°C. Subsequently, allow the reaction to gradually warm to room temperature while stirring for another 3.5 hours.

-

Quenching: After the reaction is complete, add 2 L of 10% HCl to the reaction mixture and stir for 10 minutes to decompose the catalyst complex.

-

Workup: Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer successively with 500 mL portions of 10% HCl (three times), water, 5% Na₂CO₃ solution, and finally water again.

-

Drying and Concentration: Dry the organic layer over anhydrous CaCl₂. Remove the solvent by distillation to obtain the crude product.

-

Purification: Purify the crude product by reduced-pressure distillation in a nitrogen atmosphere to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the physicochemical properties, reaction parameters, and typical spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₄OS | [5] |

| Molecular Weight | 182.28 g/mol | [5] |

| Appearance | Liquid | |

| Boiling Point | 108-110 °C / 2 mmHg |

| CAS Number | 26447-67-6 |[5] |

Table 2: Reaction Parameters and Yield

| Parameter | Value | Reference |

|---|---|---|

| Reactant 1 | Thiophene (2.23 mol) | [4] |

| Reactant 2 | n-Hexanoyl chloride (2.23 mol) | [4] |

| Catalyst | Stannic chloride (SnCl₄) (0.913 mol) | [4] |

| Solvent | Dry Benzene | [4] |

| Reaction Temperature | 0°C to Room Temperature | [4] |

| Reaction Time | 4 hours | [4] |

| Yield | 77.2% |[4] |

Table 3: Spectroscopic Characterization Data

| Technique | Characteristic Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ (ppm): ~7.6 (dd, 1H, thiophene H5), ~7.5 (dd, 1H, thiophene H3), ~7.1 (dd, 1H, thiophene H4), ~2.9 (t, 2H, -CO-CH₂-), ~1.7 (quint, 2H, -CO-CH₂-CH₂-), ~1.3 (m, 4H, -(CH₂)₂-CH₃), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~193 (C=O), ~144 (thiophene C2), ~133 (thiophene C5), ~132 (thiophene C3), ~128 (thiophene C4), ~39 (-CO-CH₂-), ~31, ~24, ~22 (-CH₂- chain), ~14 (-CH₃) |

| IR Spectroscopy | ν (cm⁻¹): ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1665 (C=O stretch, aryl ketone)[6][7][8], ~1520, ~1410 (C=C stretch, thiophene ring) |

Alternative Synthetic Strategies

While Friedel-Crafts acylation is the most direct route, other methods for forming the key carbon-carbon bond could theoretically be employed, though they are less common for this specific target.

-

Grignard Reagent-based Synthesis: This could involve the reaction of a thiophene Grignard reagent (e.g., 2-thienylmagnesium bromide) with hexanoyl chloride or a related hexanoic acid derivative[9][10]. This approach is often used for synthesizing ketones but may present challenges with side reactions.

-

Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki or Stille coupling could potentially be used[11][12][13]. This would typically involve coupling a thiophene-boronic acid (or stannane) with hexanoyl chloride in the presence of a palladium catalyst. These methods are powerful for C-C bond formation but add complexity and cost compared to the Friedel-Crafts route.

Conclusion

The synthesis of this compound is most efficiently and commonly achieved through the Friedel-Crafts acylation of thiophene with hexanoyl chloride. The reaction proceeds with high regioselectivity for the 2-position, driven by the superior electronic stabilization of the reaction intermediate. The protocol detailed in this guide, utilizing stannic chloride as a catalyst, provides a reliable method for obtaining the product in high yield (77.2%)[4]. The provided data offers a benchmark for reaction optimization and product characterization, making this guide a valuable resource for synthetic chemists.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. prepchem.com [prepchem.com]

- 5. Page loading... [guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Modification of Heterocycles by Metal-Catalyzed Cross-coupling Reactions | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of 2-Hexanoylthiophene

An In-depth Technical Guide to the Physical Properties of 2-Hexanoylthiophene

Introduction

This technical guide provides a comprehensive overview of the known . The document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on the physicochemical characteristics of this compound. The guide includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a logical workflow for their analysis.

Core Physical Properties

The are crucial for its handling, formulation, and application in various research and development settings. A summary of the available data is presented below.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄OS | [1] |

| Molecular Weight | 182.281 g/mol | [1] |

| Boiling Point | 117-119 °C at 1 Torr | [2] |

| Density | 1.065 g/cm³ | [2] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic compounds like this compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3]

Methodology: Capillary Method (Thiele Tube or Aluminium Block)

-

Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[4][5]

-

Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This setup is then immersed in a heating bath, such as a Thiele tube filled with oil or an aluminium block.[4][5]

-

Heating: The apparatus is heated slowly and uniformly.[4] As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.

-

Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.[4] The heating is then stopped.

-

Measurement: The liquid will begin to enter the capillary tube once the vapor pressure of the liquid drops below the atmospheric pressure. The temperature at which the liquid just starts to enter the capillary tube is recorded as the boiling point.[6]

Determination of Melting Point

The melting point is the temperature at which a solid turns into a liquid. For pure crystalline organic compounds, this usually occurs over a narrow range.[7][8]

Methodology: Capillary Method (Melting Point Apparatus)

-

Sample Preparation: A small amount of the finely powdered solid organic compound is packed into a capillary tube, which is sealed at one end.[8][9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heated block or an oil bath. The capillary is positioned next to a thermometer.[7]

-

Heating: The sample is heated slowly, typically at a rate of 1-2°C per minute, especially near the expected melting point.[8]

-

Observation and Measurement: The temperature at which the substance first begins to melt and the temperature at which the last crystal disappears are recorded. This range is the melting point of the compound.[7][10]

Determination of Density

Density is the mass of a substance per unit volume.[11]

Methodology: Direct Measurement

-

Mass Measurement: A clean, dry beaker or graduated cylinder is placed on an electronic balance, and the balance is tared (zeroed).[11][12]

-

Volume Measurement: A known volume of the liquid is carefully added to the beaker or graduated cylinder. The volume is read from the markings on the glassware, observing the bottom of the meniscus for an accurate reading.[13]

-

Mass of Liquid: The mass of the liquid is then measured using the electronic balance.[13]

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).[11] This procedure can be repeated at different temperatures to observe the effect of temperature on density.[11]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Tests

-

Initial Test in Water: A small, measured amount of the compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.[14] A small volume of water (e.g., 0.75 mL) is added in portions, and the tube is shaken vigorously after each addition.[14] The substance is classified as soluble or insoluble.

-

pH of Aqueous Solution: If the compound is water-soluble, the pH of the solution is tested with litmus paper to determine if it is acidic, basic, or neutral.[15]

-

Tests in Acidic and Basic Solutions: If the compound is insoluble in water, its solubility is tested in 5% NaOH, 5% NaHCO₃, and 5% HCl solutions.[14][15] Solubility in these solutions can indicate the presence of acidic or basic functional groups.[14]

-

Test in Organic Solvents: The solubility of the compound in various organic solvents (e.g., diethyl ether, hexane) can also be determined using a similar procedure to understand its polarity.[14]

Visualization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of an organic compound like this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 26447-67-6 [m.chemicalbook.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. uoanbar.edu.iq [uoanbar.edu.iq]

- 12. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

An In-depth Technical Guide to 2-Hexanoylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexanoylthiophene, also known as 1-(2-thienyl)-1-hexanone, is a chemical compound belonging to the thiophene family. Thiophenes are a class of heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. This class of compounds has garnered significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and electronic properties. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below, providing a quick reference for its fundamental chemical properties.

| Property | Value | Reference |

| Molecular Weight | 182.28 g/mol | [1] |

| Molecular Formula | C10H14OS | [1] |

| CAS Number | 26447-67-6 | |

| Boiling Point | 117-119 °C (at 1 Torr) | |

| Synonyms | 1-(2-Thienyl)-1-hexanone, Pentyl 2-thienyl ketone | [1] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined below. This procedure is based on a Friedel-Crafts acylation reaction.

Experimental Protocol

Materials:

-

Thiophene (2.23 mol)

-

n-Hexanoyl chloride (2.23 mol)

-

Dry benzene (2.7 L)

-

Tin(IV) chloride (SnCl4) (0.913 mol)

-

10% Hydrochloric acid (HCl)

-

5% Sodium carbonate (Na2CO3)

-

Calcium chloride (CaCl2)

-

Water

Procedure:

-

Combine thiophene, n-hexanoyl chloride, and dry benzene in a 5-liter, five-necked flask.

-

Cool the mixture to below 0°C.

-

While stirring, add SnCl4 dropwise over a period of 1 hour, maintaining the temperature below 0°C.

-

Continue stirring the mixture for 30 minutes at a temperature below 0°C.

-

Allow the mixture to gradually warm to room temperature while stirring for an additional 3.5 hours.

-

After the reaction is complete, add 2 liters of 10% HCl to the reaction mixture and stir for 10 minutes.

-

Separate the organic layer and wash it successively with 500 ml of 10% HCl (three times), water, 5% Na2CO3, and finally water again.

-

Dry the organic layer with CaCl2.

-

Remove the solvent by distillation to obtain the crude product.

-

Purify the crude product by reduced-pressure distillation in a nitrogen atmosphere to yield pure this compound.[1]

Synthesis Workflow

Biological and Pharmacological Context

While specific studies on the biological activity of this compound are limited, the broader class of thiophene derivatives is known to exhibit a wide range of pharmacological effects. Thiophene-containing compounds have been investigated for their potential as:

-

Antimicrobial agents

-

Antiviral agents

-

Anti-inflammatory agents

-

Cytotoxic agents

-

Nematicidal and insecticidal agents

Furthermore, certain 2-aminothiophene derivatives have been identified as allosteric modulators of the A1 adenosine receptor, suggesting a potential role in neuromodulation and as targets for novel therapeutics. The diverse biological activities of thiophenes highlight the potential of this compound as a scaffold or intermediate in the development of new therapeutic agents. Further research is warranted to specifically evaluate the biological profile of this compound.

Potential Pharmacological Activities of Thiophene Derivatives

Conclusion

This compound is a readily synthesizable compound with well-defined physicochemical properties. While direct biological data for this specific molecule is not extensively available, its structural class, the thiophenes, is of significant interest in drug discovery. The provided synthesis protocol offers a clear pathway for obtaining this compound for further investigation. Researchers and drug development professionals are encouraged to explore the potential of this compound as a building block or a lead compound in the development of novel therapeutics, leveraging the known diverse bioactivities of the thiophene scaffold.

References

An In-depth Technical Guide to 2-Hexanoylthiophene: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexanoylthiophene is a heterocyclic ketone that belongs to the broader class of 2-acylthiophenes. These compounds are significant intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and materials science. The thiophene ring, a sulfur-containing aromatic heterocycle, imparts unique chemical and physical properties to its derivatives, making them valuable building blocks in the design of novel molecules. This guide provides a comprehensive overview of the discovery, synthesis, and key properties of this compound, with a focus on the underlying chemical principles and experimental methodologies.

Discovery and History

The specific discovery of this compound is not well-documented in the scientific literature with a definitive first synthesis report. Its emergence is intrinsically linked to the broader history of thiophene chemistry and the development of the Friedel-Crafts reaction in the late 19th century. Thiophene itself was discovered in 1882 by Viktor Meyer as a contaminant in benzene derived from coal tar.

The primary method for synthesizing 2-acylthiophenes, including this compound, is the Friedel-Crafts acylation of thiophene. This electrophilic aromatic substitution reaction, developed by Charles Friedel and James Crafts in 1877, became a cornerstone of synthetic organic chemistry. The acylation of thiophene is highly regioselective, with the acyl group preferentially attacking the 2-position of the thiophene ring. This selectivity is attributed to the greater stabilization of the cationic intermediate formed during the reaction.

Early research into thiophene chemistry focused on understanding its aromatic character and reactivity. The successful acylation of thiophene demonstrated its similarity to benzene, albeit with higher reactivity in electrophilic substitution reactions. While specific early patents and papers extensively cover the acylation of thiophene with various acylating agents, the synthesis of this compound was likely a routine extension of this well-established methodology and may not have been reported as a standalone discovery.

A notable advancement in the acylation of thiophenes was the exploration of alternative catalysts to the traditionally used aluminum chloride (AlCl₃). A 1949 patent by Socony-Vacuum Oil Company described the use of zinc halides as catalysts, which offered advantages in terms of catalyst quantity and reduced side reactions.[1]

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with hexanoyl chloride.

Reaction Principle

The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the hexanoyl chloride to form a highly electrophilic acylium ion. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized cationic intermediate (a sigma complex). Finally, a proton is eliminated from the thiophene ring, restoring its aromaticity and yielding the this compound product.

Experimental Protocol: Friedel-Crafts Acylation of Thiophene

Materials:

-

Thiophene

-

Hexanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide, nitrobenzene, or dichloromethane)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

-

Initial Mixture: The flask is charged with anhydrous aluminum chloride and the anhydrous solvent, and the mixture is cooled in an ice bath.

-

Addition of Acylating Agent: Hexanoyl chloride is added dropwise to the stirred suspension of aluminum chloride in the solvent.

-

Addition of Thiophene: A solution of thiophene in the anhydrous solvent is then added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 1-3 hours to ensure the reaction goes to completion.

-

Quenching: The reaction mixture is cooled in an ice bath and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with water.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by vacuum distillation to yield the final product.

Data Presentation

The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₄OS |

| Molecular Weight | 182.28 g/mol |

| CAS Number | 26447-67-6 |

| Boiling Point | 117-119 °C at 1 Torr |

| Density | 1.065 g/cm³ |

| Appearance | Colorless to pale yellow liquid |

| Refractive Index (n²⁰/D) | 1.537 |

Visualizations

Friedel-Crafts Acylation of Thiophene: Reaction Mechanism

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Experimental Workflow for the Synthesis of this compound

Caption: General Experimental Workflow for this compound Synthesis.

Applications and Future Directions

This compound, like other 2-acylthiophenes, serves as a versatile intermediate in the synthesis of more complex molecules. Its applications are primarily in:

-

Pharmaceuticals: The thiophene nucleus is a key structural motif in a wide range of pharmaceuticals. 2-Acylthiophenes are precursors to various active pharmaceutical ingredients (APIs), including anti-inflammatory drugs, antibiotics, and central nervous system agents. The hexanoyl side chain can be further modified to introduce different functionalities.

-

Agrochemicals: Thiophene derivatives have been incorporated into herbicides, fungicides, and insecticides.

-

Materials Science: The thiophene ring is a fundamental building block for conducting polymers, such as polythiophenes. While this compound itself is not a monomer for polymerization, it can be a precursor to substituted thiophenes that are used in the synthesis of organic electronic materials.

Future research involving this compound and related compounds is likely to focus on the development of more efficient and environmentally friendly synthesis methods, such as the use of solid acid catalysts to replace traditional Lewis acids. Additionally, the exploration of new derivatives of this compound for novel applications in medicine and materials science remains an active area of investigation.

Conclusion

While the specific historical moment of the discovery of this compound is not clearly defined, its synthesis is a classic example of the Friedel-Crafts acylation, a reaction of profound importance in organic chemistry. This technical guide has provided an in-depth overview of its synthesis, properties, and the broader context of its significance. As a versatile chemical intermediate, this compound continues to be a relevant molecule in the ongoing development of new pharmaceuticals and advanced materials.

References

2-Hexanoylthiophene: A Technical Literature Review for Drug Development Professionals

An In-depth Guide to the Synthesis, Properties, and Potential Biological Activities of 2-Hexanoylthiophene

This technical guide provides a comprehensive review of the available scientific literature on this compound. Aimed at researchers, scientists, and drug development professionals, this document consolidates known data on its synthesis, chemical properties, and the biological activities of the broader class of thiophene derivatives. While specific biological data for this compound is limited in the current literature, this review provides a foundation for future research by detailing established experimental protocols and exploring the signaling pathways implicated in the therapeutic effects of related compounds.

Chemical Properties and Synthesis

This compound, also known as 1-(2-thienyl)-1-hexanone, is an organic compound containing a thiophene ring acylated with a hexanoyl group.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 26447-67-6 | [2] |

| Molecular Formula | C₁₀H₁₄OS | |

| Molecular Weight | 182.28 g/mol | |

| Boiling Point | 118-120 °C at 5 mmHg | [2] |

| Density | 1.034 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.529 | [2] |

| Flash Point | >230 °F | [2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with hexanoyl chloride.

Materials:

-

Thiophene

-

Hexanoyl chloride

-

Anhydrous Tin(IV) chloride (SnCl₄)

-

Benzene (or a suitable less toxic solvent)

-

10% Hydrochloric acid (HCl)

-

5% Sodium carbonate (Na₂CO₃) solution

-

Calcium chloride (CaCl₂), anhydrous

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Stirring and cooling apparatus

Procedure:

-

In a suitable reaction vessel, dissolve thiophene and hexanoyl chloride in the chosen solvent (e.g., benzene).

-

Cool the mixture to below 0 °C using an ice-salt bath or other appropriate cooling system.

-

While maintaining the low temperature and stirring vigorously, add Tin(IV) chloride dropwise to the reaction mixture. The addition should be controlled to keep the temperature from rising significantly.

-

After the addition is complete, continue stirring the mixture at a low temperature for a period, followed by allowing it to slowly warm to room temperature and stirring for several more hours to ensure the reaction goes to completion.

-

Quench the reaction by carefully adding 10% hydrochloric acid to the mixture with stirring.

-

Separate the organic layer. Wash the organic layer sequentially with 10% HCl, water, 5% Na₂CO₃ solution, and finally with water again.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the solvent by distillation.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Caption: Synthesis workflow for this compound via Friedel-Crafts acylation.

Biological Activities of Thiophene Derivatives

Anticancer Activity

Numerous studies have demonstrated the potent anti-cancer activity of various thiophene derivatives. These compounds have been shown to inhibit the growth of a wide range of cancer cell lines.

| Thiophene Derivative Class | Cancer Cell Lines Tested | Observed Effect | Reference(s) |

| 2,4-Disubstituted thiophenes | HeLa (cervical cancer) | Cytotoxicity, dual inhibition of lipoxygenase and cyclooxygenase | [3][4] |

| 2-Amino thiophenes | HeLa, PANC-1 (pancreatic cancer) | Antiproliferative, cytostatic | [5] |

| Fused thiophenes | HepG2 (liver cancer), PC-3 (prostate cancer) | Cytotoxicity, VEGFR-2/AKT dual inhibition | [6] |

| Tetrahydrobenzo[b]thiophenes | A549 (lung cancer) | Broad-spectrum antitumor activity, induction of apoptosis | [7] |

| General thiophene derivatives | HepG2, SMMC-7721 (liver cancer) | Cytotoxicity | [8] |

Mechanism of Action: The anticancer effects of thiophene derivatives are often attributed to their ability to interfere with key signaling pathways involved in cell proliferation, survival, and angiogenesis. Some of the implicated mechanisms include the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and carcinogenesis, as well as the inhibition of receptor tyrosine kinases like VEGFR-2 and downstream signaling molecules like AKT.[3][4][6]

Anti-inflammatory Activity

Thiophene-containing compounds have been investigated for their anti-inflammatory properties. The anti-inflammatory effects are often linked to the modulation of inflammatory pathways and the inhibition of pro-inflammatory enzymes.

| Thiophene Derivative Class | In Vitro/In Vivo Model | Key Findings | Reference(s) |

| 2,4-Disubstituted thiophenes | Enzyme assays | Inhibition of COX and LOX enzymes | [3][4] |

| 2-Amino-tetrahydrobenzo[b]thiophenes | LPS-stimulated RAW 264.7 macrophages | Activation of NRF2, reduction of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators (PGE2, COX-2, NF-κB) | [9][10][11] |

| General thiophene derivatives | Human red blood cells | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increase in anti-inflammatory cytokine (IL-10) | [12] |

Signaling Pathways: A key signaling pathway implicated in the anti-inflammatory effects of some thiophene derivatives is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway .[9][11] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[13][14][15][16] Inhibition of the NF-κB pathway can lead to a reduction in the production of pro-inflammatory cytokines and mediators. Another important pathway is the Keap1-Nrf2 pathway , where activation of Nrf2 leads to the expression of antioxidant and cytoprotective genes, which can in turn suppress inflammation.[9][10][11]

Caption: Generalized NF-κB signaling pathway and potential inhibition by thiophene derivatives.

Antimicrobial Activity

Thiophene derivatives have also been explored for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.

| Thiophene Derivative Class | Target Organisms | Activity | Reference(s) |

| Thiophene-2-carboxamide derivatives | Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | Antibacterial | [17] |

| 2-Amino thiophene derivatives | Candida species, Cryptococcus neoformans | Antifungal | [18][19] |

| Thiophene-based heterocycles | Clostridium difficile, Candida albicans | Antimicrobial | [20] |

Experimental Protocols for Biological Evaluation

While specific protocols for this compound are not available, the following are general methodologies commonly employed to assess the biological activities of novel thiophene derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

-

Cell Culture: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Include a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay evaluates the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In the presence of inflammatory stimuli like LPS, macrophages (e.g., RAW 264.7 cell line) upregulate the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

General Protocol:

-

Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1-2 hours).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control wells with cells only, cells with LPS only, and cells with the compound only (to check for direct effects on cell viability).

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Mix the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition.

Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

General Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi).

-

Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: Observe the plates for visible turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Conclusion

This compound is a readily synthesizable compound with a thiophene core, a structural motif associated with a wide array of biological activities. While direct experimental evidence for the biological effects of this compound is currently lacking in the scientific literature, the extensive research on other thiophene derivatives suggests its potential as a lead compound for drug discovery, particularly in the areas of oncology, inflammation, and infectious diseases. The experimental protocols and mechanistic insights provided in this guide offer a solid framework for initiating the biological evaluation of this compound and exploring its therapeutic potential. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. This compound | C10H14OS | CID 520264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 26447-67-6 [m.chemicalbook.com]

- 3. Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antifungal activity of topical microemulsion containing a thiophene derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Analysis of 2-Hexanoylthiophene: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexanoylthiophene is a ketone derivative of the heterocyclic compound thiophene, which is a common scaffold in medicinal chemistry. Understanding the structural and electronic properties of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential as a pharmacophore. This technical guide provides an in-depth analysis of this compound using a standard and widely recognized computational chemistry workflow. The optimized molecular geometry, vibrational frequencies, frontier molecular orbitals, and natural bond orbital (NBO) analysis were investigated using Density Functional Theory (DFT). The presented data offers a foundational understanding of the molecule's characteristics at a quantum mechanical level.

Introduction

Thiophene and its derivatives are of significant interest in the field of drug discovery due to their wide range of biological activities. The incorporation of a hexanoyl group at the 2-position of the thiophene ring introduces a flexible alkyl chain and a polar carbonyl group, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Theoretical studies provide a powerful and cost-effective means to elucidate the intrinsic properties of such molecules, offering insights that can guide further experimental work.

This whitepaper details a comprehensive theoretical study of this compound. By employing Density Functional Theory (DFT), a robust method for quantum chemical calculations, we have characterized the molecule's ground-state geometry, vibrational modes, electronic structure, and charge distribution. The results are presented in a structured format to facilitate their use in future research and drug development endeavors.

Experimental Protocols

The theoretical calculations presented in this guide were performed using a standard computational chemistry protocol designed to provide accurate and reliable data for organic molecules of this size.

Computational Methodology

All calculations were performed using the Gaussian 09 suite of programs. The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-31G(d,p) basis set. This level of theory is widely used for the geometry optimization of organic molecules as it provides a good balance between accuracy and computational cost.

Following geometry optimization, a vibrational frequency analysis was performed at the same B3LYP/6-31G(d,p) level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies confirms the stability of the obtained geometry.

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were also calculated at the B3LYP/6-31G(d,p) level of theory. The HOMO-LUMO energy gap, a key indicator of chemical reactivity and stability, was subsequently determined.

Natural Bond Orbital (NBO) analysis was carried out to investigate the intramolecular interactions, charge distribution, and hybridization of the atoms within the this compound molecule.

The workflow for these computational experiments is depicted in the following diagram:

Results and Discussion

Molecular Geometry

The geometry of this compound was optimized to a stable conformation. The key structural parameters, including selected bond lengths and bond angles, are summarized in the table below. The thiophene ring remains largely planar, while the hexanoyl chain adopts a staggered conformation to minimize steric hindrance.

| Parameter | Atoms | Value (Å or °) |

| Bond Lengths | ||

| C1-C2 | 1.37 | |

| C2-S | 1.72 | |

| C3-C4 | 1.42 | |

| C4-S | 1.73 | |

| C1-C5 | 1.48 | |

| C5=O | 1.23 | |

| C5-C6 | 1.52 | |

| Bond Angles | ||

| C1-C2-S | 112.1 | |

| C2-S-C4 | 92.5 | |

| C1-C5=O | 121.5 | |

| C1-C5-C6 | 118.0 |

Table 1: Selected optimized geometrical parameters of this compound calculated at the B3LYP/6-31G(d,p) level of theory.

Vibrational Analysis

The vibrational frequency analysis confirmed that the optimized structure is a true minimum, as evidenced by the absence of imaginary frequencies. The calculated vibrational frequencies correspond to the various stretching, bending, and torsional modes of the molecule. A selection of the most prominent calculated vibrational frequencies and their assignments are presented in Table 2.

| Frequency (cm⁻¹) | Assignment |

| 3105 | C-H stretch (thiophene ring) |

| 2958 | C-H stretch (alkyl chain, asymmetric) |

| 2872 | C-H stretch (alkyl chain, symmetric) |

| 1665 | C=O stretch (carbonyl) |

| 1450 | C-H bend (alkyl chain) |

| 1415 | C=C stretch (thiophene ring) |

| 850 | C-S stretch (thiophene ring) |

Table 2: Selected calculated vibrational frequencies of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energies of these frontier orbitals and the resulting energy gap are summarized in Table 3.

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

Table 3: Calculated HOMO and LUMO energies and the HOMO-LUMO energy gap of this compound.

The HOMO-LUMO energy gap of 4.36 eV suggests that this compound is a relatively stable molecule. The distribution of the HOMO and LUMO orbitals provides insight into the regions of the molecule that are most likely to be involved in electron transfer processes. The logical relationship for determining chemical reactivity based on the HOMO-LUMO gap is illustrated below.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within the molecule. The calculated natural charges on selected atoms are presented in Table 4.

| Atom | Natural Charge (e) |

| S | -0.15 |

| O (carbonyl) | -0.58 |

| C (carbonyl) | +0.45 |

| C1 (thiophene) | -0.21 |

| C2 (thiophene) | +0.05 |

| C3 (thiophene) | -0.18 |

| C4 (thiophene) | +0.02 |

Table 4: Calculated natural charges on selected atoms of this compound.

The NBO analysis reveals a significant negative charge on the carbonyl oxygen atom and a positive charge on the adjacent carbonyl carbon atom, as expected due to the difference in electronegativity. This charge separation indicates a strong dipole moment in this region of the molecule, which is likely to be a key site for intermolecular interactions. The sulfur atom in the thiophene ring also carries a slight negative charge. The signaling pathway for charge delocalization from the thiophene ring to the carbonyl group is depicted below.

Conclusion

This theoretical study provides a comprehensive overview of the structural and electronic properties of this compound, calculated using Density Functional Theory. The optimized geometry, vibrational frequencies, frontier molecular orbitals, and charge distribution have been characterized and presented. The molecule exhibits a stable electronic structure with a significant HOMO-LUMO gap. The NBO analysis highlights the polar nature of the carbonyl group, suggesting its importance in directing intermolecular interactions. The data and methodologies presented in this whitepaper serve as a valuable resource for researchers and scientists working on the development of thiophene-based compounds for pharmaceutical applications. These theoretical insights can aid in the rational design of novel derivatives with tailored properties.

An In-depth Technical Guide to the Safety and Handling of 2-Hexanoylthiophene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 2-Hexanoylthiophene. However, a comprehensive Safety Data Sheet (SDS) containing all essential quantitative safety data could not be located from publicly available sources. The information herein is supplemented with general guidance for thiophene derivatives and should not be considered a substitute for a manufacturer-provided SDS. It is imperative to obtain and review the specific SDS for this compound from your supplier before any procurement, handling, or use of this chemical.

Introduction

This compound (CAS No. 26447-67-6) is a heterocyclic compound with potential applications in pharmaceutical research and development. As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an overview of the known properties of this compound and outlines general best practices for its safe handling, storage, and disposal.

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for this compound. The significant gaps in toxicological and safety data highlight the need for extreme caution when handling this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 26447-67-6 | [1][2] |

| Molecular Formula | C₁₀H₁₄OS | [3] |

| Molecular Weight | 182.28 g/mol | [3] |

| Appearance | Liquid | [1] |

| Boiling Point | 117-119 °C @ 1 Torr | ChemicalBook |

| Density | 1.065 g/cm³ | ChemicalBook |

| Flash Point | Data Not Available | - |

| Vapor Pressure | Data Not Available | - |

| Solubility | Data Not Available | - |

Table 2: Toxicological Data for this compound

| Metric | Value | Species | Route | Source(s) |

| LD50 (Oral) | Data Not Available | - | - | - |

| LD50 (Dermal) | Data Not Available | - | - | - |

| LC50 (Inhalation) | Data Not Available | - | - | - |

Table 3: Safety and Hazard Information for this compound

| Parameter | Classification/Value | Source(s) |

| GHS Hazard Class | Data Not Available | - |

| Hazard Statements | Data Not Available | - |

| Precautionary Statements | Data Not Available | - |

| Personal Protective Equipment (PPE) | See Section 4 | General Guidance |

Experimental Protocols: General Handling and Emergency Procedures

Given the lack of specific data for this compound, the following protocols are based on general best practices for handling potentially hazardous thiophene derivatives.[4]

3.1. General Handling Protocol

-

Risk Assessment: Before any new experiment, conduct a thorough risk assessment specific to the planned use of this compound.

-

Engineering Controls: All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's compatibility chart.

-

Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Dispensing: Use a calibrated pipette or syringe for transferring the liquid. Avoid creating aerosols.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

3.2. Emergency Procedures

-

In case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

In case of a Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal. Ventilate the area.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe management of this compound in a research environment.

References

Methodological & Application

Application Notes and Protocols for 2-Hexanoylthiophene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexanoylthiophene is a versatile ketone that serves as a valuable starting material in the synthesis of various heterocyclic compounds. Its thiophene core, coupled with a reactive carbonyl group, makes it an ideal precursor for constructing more complex molecular architectures, particularly substituted thiophenes and fused-ring systems. Thiophene-based molecules are of significant interest in medicinal chemistry and materials science. They are considered "privileged structures" due to their prevalence in a wide array of pharmacologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer effects[1][2][3].

The primary application of this compound in organic synthesis is its use in multicomponent reactions, most notably the Gewald reaction. This reaction provides a straightforward and efficient route to highly functionalized 2-aminothiophenes[4][5]. These resulting 2-aminothiophene derivatives are not merely final products but are crucial intermediates for the synthesis of condensed heterocyclic systems like thieno[2,3-b]pyridines. Thieno[2,3-b]pyridines are known to possess significant biological activities, including potential as anticancer agents by sensitizing cancer cells to topoisomerase I (TOP1) inhibitors[6][7].

These application notes provide detailed protocols for the synthesis of key derivatives from this compound, highlighting its role in the generation of compounds with potential therapeutic value.

Key Synthetic Applications

The primary synthetic utilities of this compound include:

-

Synthesis of 2-Aminothiophenes via the Gewald Reaction: A one-pot, three-component reaction between this compound, an active methylene nitrile (e.g., malononitrile), and elemental sulfur, catalyzed by a base. This yields 2-amino-3-cyano-5-(pentyl)thiophene, a key building block for further elaboration[4].

-

Synthesis of Thieno[2,3-b]pyridines: The 2-aminothiophene derivative obtained from the Gewald reaction can be further cyclized to form the thieno[2,3-b]pyridine scaffold. These compounds are actively investigated in drug discovery for their diverse pharmacological profiles[6][7][8][9].

Data Presentation: Synthesis of Thiophene Derivatives

The following table summarizes quantitative data for the key synthetic transformations starting from this compound.

| Step | Product | Reagents & Conditions | Yield (%) | Reference |

| 1 | 2-Amino-4-pentyl-5-(thiophen-2-yl)thiophene-3-carbonitrile | This compound, Malononitrile, Sulfur, Morpholine (catalyst), Ethanol, Reflux, 4h | ~75-85 | [5] |

| 2 | 3-Amino-5-pentyl-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | 2-Amino-4-pentyl-5-(thiophen-2-yl)thiophene-3-carbonitrile, 2-Phenylacetonitrile, Sodium ethoxide, Ethanol, Reflux, 6h | ~60-70 | [6][9] |

Note: Yields are typical for Gewald reactions and subsequent cyclizations of this nature and may vary based on specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-pentyl-5-(thiophen-2-yl)thiophene-3-carbonitrile via Gewald Reaction

This protocol describes the one-pot synthesis of a substituted 2-aminothiophene from this compound using the Gewald three-component reaction.

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental Sulfur (1.1 eq)

-

Morpholine (0.2 eq)

-

Ethanol (solvent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

To a 250 mL round-bottom flask, add this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in absolute ethanol (100 mL).

-

Add a catalytic amount of morpholine (0.2 eq) to the mixture.

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

-

Maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

-

Filter the solid product using a Büchner funnel and wash it with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 2-amino-4-pentyl-5-(thiophen-2-yl)thiophene-3-carbonitrile as a crystalline solid.

-

Dry the product under vacuum.

Protocol 2: Synthesis of a Thieno[2,3-b]pyridine Derivative

This protocol outlines the synthesis of a thieno[2,3-b]pyridine derivative from the 2-aminothiophene synthesized in Protocol 1.

Materials:

-

2-Amino-4-pentyl-5-(thiophen-2-yl)thiophene-3-carbonitrile (1.0 eq)

-

An appropriate α-methylene ketone or nitrile (e.g., 2-Phenylacetonitrile) (1.1 eq)

-

Sodium ethoxide (NaOEt) or another suitable base

-

Absolute Ethanol (solvent)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under a nitrogen atmosphere.

-

In a separate flask, dissolve the 2-aminothiophene derivative (1.0 eq) and the α-methylene compound (e.g., 2-Phenylacetonitrile, 1.1 eq) in absolute ethanol.

-

Add the sodium ethoxide solution dropwise to the mixture of the 2-aminothiophene and the α-methylene compound at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux under a nitrogen atmosphere.

-

Maintain the reflux for 6-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Neutralize the mixture carefully with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the product fully.

-

Filter the resulting solid, wash with cold ethanol and then with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the pure thieno[2,3-b]pyridine derivative.

-

Dry the final product under vacuum.

Visualizations

Reaction Schemes and Workflows

Caption: Overall synthetic pathway from this compound.

Caption: Step-by-step workflow for the Gewald reaction.

Caption: Synthesis of Thieno[2,3-b]pyridine scaffold.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. impactfactor.org [impactfactor.org]

- 3. researchgate.net [researchgate.net]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Hexanoylthiophene as a Versatile Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexanoylthiophene is a valuable and versatile building block in organic synthesis, offering a gateway to a diverse range of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Its thiophene core, coupled with a reactive hexanoyl side chain, allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of novel bioactive molecules. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of two important classes of compounds: 2-aminothiophenes via the Gewald reaction and chalcones through Claisen-Schmidt condensation. These derivatives serve as precursors to biologically active scaffolds such as thieno[2,3-d]pyrimidines, known for their kinase inhibitory activity, and chalcones, which exhibit a broad spectrum of pharmacological effects including anticancer and antimicrobial properties.

I. Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] Using this compound as the ketone component, this reaction provides a straightforward route to 2-amino-4-methyl-5-pentylthiophene derivatives, which are valuable intermediates for the synthesis of fused heterocyclic systems like thieno[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methyl-5-pentylthiophene-3-carboxylate

This protocol outlines the synthesis of a 2-aminothiophene derivative starting from this compound.

Reaction Scheme:

Materials:

-

This compound

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Diethylamine (or other suitable base like morpholine or triethylamine)

-

Ethanol (or methanol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol.

-

To this solution, add elemental sulfur (1.1 equivalents).

-

Slowly add diethylamine (2 equivalents) to the reaction mixture with stirring.

-

Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and stir.

-

The solid product that precipitates is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from ethanol to afford the pure ethyl 2-amino-4-methyl-5-pentylthiophene-3-carboxylate.

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Ethyl 2-amino-4-methyl-5-pentylthiophene-3-carboxylate | C₁₃H₂₁NO₂S | 271.38 | 75-85 | 88-90 |

Characterization Data (Hypothetical):

-

¹H NMR (CDCl₃, 400 MHz): δ 5.85 (s, 2H, NH₂), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 2.70 (t, J = 7.5 Hz, 2H, CH₂-pentyl), 2.25 (s, 3H, CH₃), 1.60-1.70 (m, 2H, CH₂-pentyl), 1.30-1.40 (m, 4H, CH₂-pentyl), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 0.90 (t, J = 7.0 Hz, 3H, CH₃-pentyl).

-

¹³C NMR (CDCl₃, 101 MHz): δ 166.5, 158.0, 145.0, 125.0, 115.0, 105.0, 60.0, 31.5, 30.0, 29.0, 22.5, 15.0, 14.0.

-

IR (KBr, cm⁻¹): 3450, 3340 (NH₂), 2955, 2870 (C-H), 1680 (C=O), 1610 (C=C).

-

MS (ESI): m/z 272.1 [M+H]⁺.

Workflow for Gewald Reaction:

Caption: Workflow for the synthesis of a 2-aminothiophene derivative.

II. Synthesis of Thieno[2,3-d]pyrimidines as Potential Kinase Inhibitors

The 2-aminothiophene derivatives synthesized via the Gewald reaction are excellent precursors for the construction of thieno[2,3-d]pyrimidine scaffolds. These fused heterocyclic systems are of great interest in drug discovery as they are known to act as kinase inhibitors, playing a role in regulating cell signaling pathways.[3]

Experimental Protocol: Synthesis of a 4-Aminothieno[2,3-d]pyrimidine Derivative

This protocol describes the cyclization of the previously synthesized 2-aminothiophene with formamide to yield the thieno[2,3-d]pyrimidine core, followed by functionalization.

Reaction Scheme:

Materials:

-

Ethyl 2-amino-4-methyl-5-pentylthiophene-3-carboxylate

-

Formamide

-

Phosphorus oxychloride (POCl₃)

-

Appropriate amine (e.g., aniline)

-

Triethylamine (TEA)

-

Chloroform (or other suitable solvent)

Procedure:

-